REACTION_CXSMILES
|
[Na].[N:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9][CH2:10][NH2:11])=[CH:4][CH:3]=1.[CH2:12]1[O:14][CH2:13]1.[Cl-].[NH4+]>N>[N:2]1[CH:7]=[CH:6][C:5]([CH:8]([CH2:12][CH2:13][OH:14])[CH2:9][CH2:10][NH2:11])=[CH:4][CH:3]=1 |f:3.4,^1:0|
|
Name
|
ferric nitrate
|
Quantity
|
50 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
4.5 g
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
13.5 g
|
Type
|
reactant
|
Smiles
|
N1=CC=C(C=C1)CCCN
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C1CO1
|
Name
|
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
to develop over 1 hour
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
to evaporate overnight
|
Duration
|
8 (± 8) h
|
Type
|
EXTRACTION
|
Details
|
the residual solid was extracted into pyridine
|
Type
|
CUSTOM
|
Details
|
Evaporation of the pyridine and crystallisation of the residue from benzene
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
N1=CC=C(C=C1)C(CCN)CCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.4 g | |
YIELD: PERCENTYIELD | 17% | |
YIELD: CALCULATEDPERCENTYIELD | 19% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |